molecular formula C8H8Br2N2O2 B12827874 Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate

Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate

Cat. No.: B12827874
M. Wt: 323.97 g/mol
InChI Key: KYJQDOQBPJUISO-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with bromine atoms at positions 3 and 5, an amino group at position 2, and a methyl ester group at the alpha position relative to the amino group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with 2-amino-3,5-dibromopyridine, which is then reacted with methyl bromoacetate under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Hydrolysis: Carboxylic acid derivative.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the bromine atoms and the amino group may facilitate binding to enzymes or receptors, leading to modulation of their activity . Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine atoms and the amino group on the pyridine ring, along with the ester group, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H8Br2N2O2

Molecular Weight

323.97 g/mol

IUPAC Name

methyl 2-amino-2-(3,5-dibromopyridin-2-yl)acetate

InChI

InChI=1S/C8H8Br2N2O2/c1-14-8(13)6(11)7-5(10)2-4(9)3-12-7/h2-3,6H,11H2,1H3

InChI Key

KYJQDOQBPJUISO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=C(C=N1)Br)Br)N

Origin of Product

United States

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